

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone IUPAC name

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Compound of Interest

Compound Name: 2-Amino-5-bromo-2'-fluorobenzophenone

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An In-Depth Technical Guide to (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone: A Key Intermediate in Benzodiazepine Synthesis

Introduction

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone is a substituted aminobenzophenone that serves as a pivotal precursor in the synthesis of various psychoactive compounds, most notably those belonging to the benzodiazepine class. Its unique trifunctional architecture—comprising a nucleophilic aniline, an electrophilic ketone, and strategically placed halogen substituents—offers synthetic chemists a versatile platform for constructing complex heterocyclic systems. The presence of bromine and fluorine atoms allows for fine-tuning of the electronic and lipophilic properties of the final target molecules, a critical aspect in modern drug design.

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this intermediate. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, discuss methods for its characterization, and explore its primary application as a building block for pharmacologically active agents. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Chapter 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure. However, in laboratory and commercial settings, it is frequently identified by its Chemical Abstracts Service (CAS) Registry Number, a unique identifier that eliminates ambiguity across different naming conventions and languages.

Identifier	Value	Source
IUPAC Name	(2-amino-5-bromophenyl)(2-fluorophenyl)methanone	[1] [2]
CAS Number	1479-58-9	[1] [2]
Molecular Formula	C ₁₃ H ₉ BrFNO	[1] [3]
Molecular Weight	294.12 g/mol	[1] [2]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F	[1]
InChIKey	XCOKDXNGCQXFCV-UHFFFAOYSA-N	[1] [2]

Physicochemical Data

The physical state and solubility of the compound are critical for its handling, storage, and use in synthetic protocols. These properties are summarized below.

Property	Value	Source
Physical Form	Powder or crystalline solid	[2]
Melting Point	100-104 °C	[3]
Solubility	Slightly soluble in DMSO and Methanol; Insoluble in water	[3]
Storage Temperature	Room Temperature	[2]

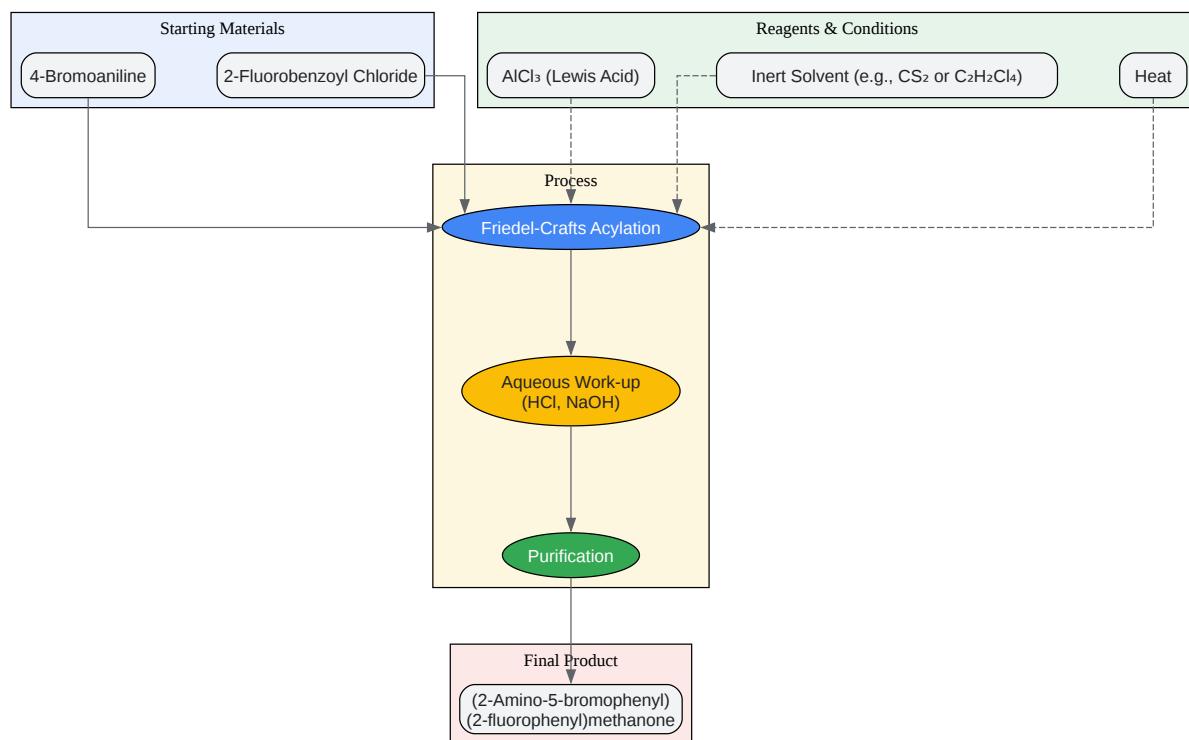
Chapter 2: Synthesis and Purification

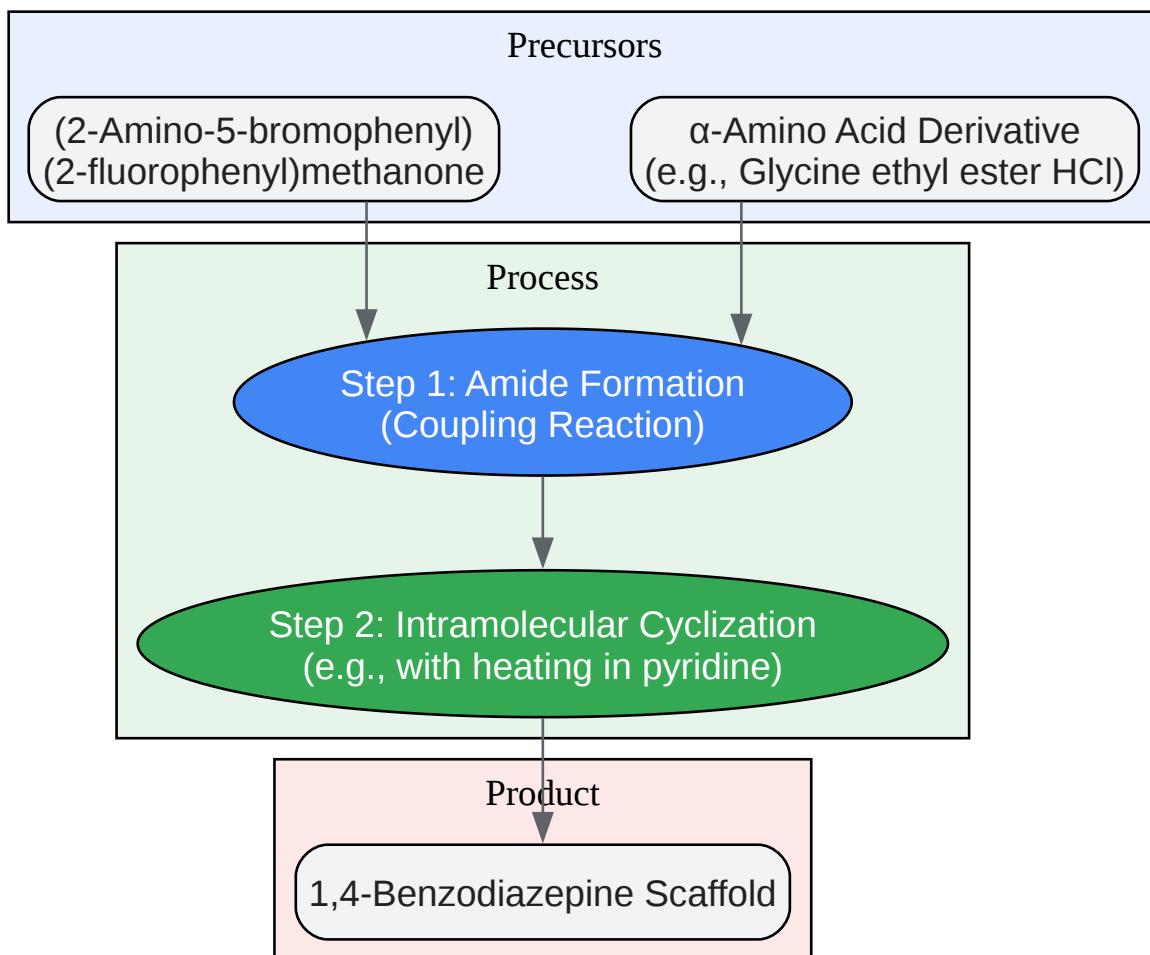
The synthesis of substituted 2-aminobenzophenones is a cornerstone of many pharmaceutical manufacturing processes. While various methods exist, the Friedel-Crafts acylation remains a prevalent and reliable strategy due to its efficiency and the wide availability of starting materials. This chapter outlines a representative protocol for the synthesis of (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.

Synthetic Strategy: The Friedel-Crafts Acylation

The most logical approach involves the electrophilic acylation of a substituted aniline with an acyl halide. In this case, 4-bromoaniline serves as the electron-rich aromatic nucleophile and 2-fluorobenzoyl chloride acts as the electrophilic acylating agent. The reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl_3), which coordinates to the acyl chloride, enhancing its electrophilicity and facilitating the attack by the aniline ring.

The regioselectivity of the acylation is directed by the activating, ortho-, para-directing amino group of the aniline. The incoming acyl group is directed to the position ortho to the amino group, leading to the desired 2-aminobenzophenone product.





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References

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